Cas no 719282-08-3 (2-chloro-5-(methylcarbamoyl)aminobenzoic acid)

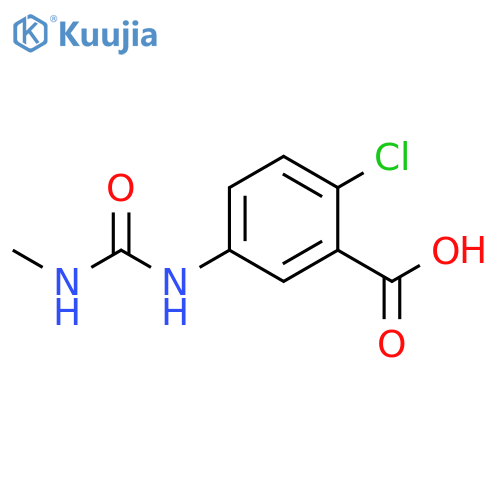

719282-08-3 structure

商品名:2-chloro-5-(methylcarbamoyl)aminobenzoic acid

CAS番号:719282-08-3

MF:C9H9ClN2O3

メガワット:228.63236117363

MDL:MFCD03756647

CID:4657761

PubChem ID:680952

2-chloro-5-(methylcarbamoyl)aminobenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-chloro-5-[[(methylamino)carbonyl]amino]-

- 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid

- 2-chloro-5-(methylcarbamoyl)aminobenzoic acid

-

- MDL: MFCD03756647

- インチ: 1S/C9H9ClN2O3/c1-11-9(15)12-5-2-3-7(10)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)(H2,11,12,15)

- InChIKey: NUSRNYHSRDMMQL-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(NC(NC)=O)=CC=C1Cl

2-chloro-5-(methylcarbamoyl)aminobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-934903-1.0g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95.0% | 1.0g |

$414.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335284-10g |

2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 10g |

¥13319.00 | 2024-05-02 | |

| Aaron | AR01DTZN-500mg |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 500mg |

$452.00 | 2025-02-09 | |

| A2B Chem LLC | AX23911-5g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 5g |

$1298.00 | 2024-04-19 | |

| 1PlusChem | 1P01DTRB-2.5g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 2.5g |

$1063.00 | 2024-04-21 | |

| 1PlusChem | 1P01DTRB-50mg |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 50mg |

$152.00 | 2024-04-21 | |

| A2B Chem LLC | AX23911-1g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 1g |

$471.00 | 2024-04-19 | |

| 1PlusChem | 1P01DTRB-1g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 1g |

$574.00 | 2024-04-21 | |

| Enamine | EN300-934903-0.05g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95.0% | 0.05g |

$76.0 | 2025-03-21 | |

| Enamine | EN300-934903-10g |

2-chloro-5-[(methylcarbamoyl)amino]benzoic acid |

719282-08-3 | 95% | 10g |

$1778.0 | 2023-09-01 |

2-chloro-5-(methylcarbamoyl)aminobenzoic acid 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

719282-08-3 (2-chloro-5-(methylcarbamoyl)aminobenzoic acid) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬